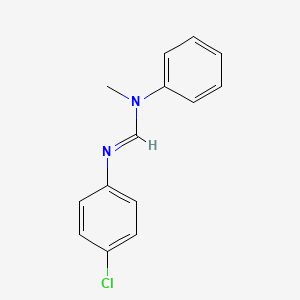
Methanimidamide, N'-(4-chlorophenyl)-N-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- is an organic compound with the molecular formula C15H15ClN2 It is a derivative of formamidine, characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the methanimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- typically involves the reaction of N-methyl-N-phenylformamidine with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanimidamide, N’-(4-chlorophenyl)-N,N-dimethyl-: Similar structure but with two methyl groups instead of one methyl and one phenyl group.
N’-(4-chlorophenyl)methanimidamide: Lacks the N-methyl group, leading to different chemical and biological properties
Uniqueness
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorophenyl group and a phenyl group allows for diverse interactions with molecular targets, making it a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
41253-84-3 |
|---|---|
Formule moléculaire |
C14H13ClN2 |
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)-N-methyl-N-phenylmethanimidamide |
InChI |
InChI=1S/C14H13ClN2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(15)8-10-13/h2-11H,1H3 |
Clé InChI |
JSGNUZZQGYPSRJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
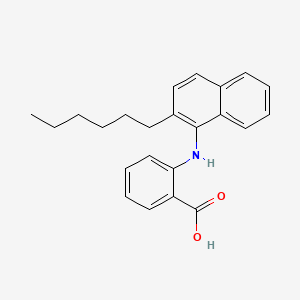
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)



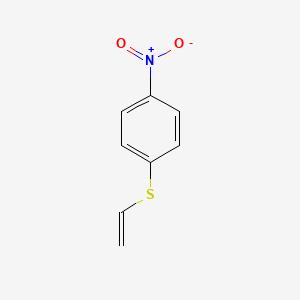
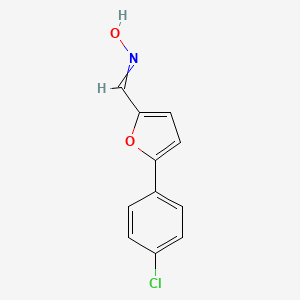
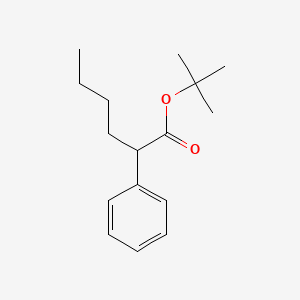
![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
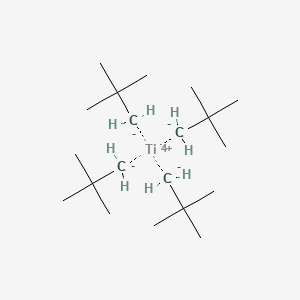


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
